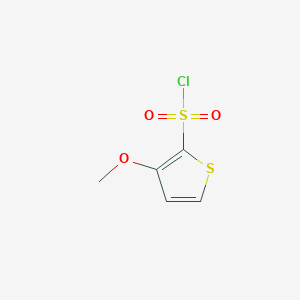

3-methoxythiophene-2-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxythiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHDXRCRNEXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461616 | |

| Record name | 3-methoxythiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184039-62-1 | |

| Record name | 3-methoxythiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxythiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxythiophene-2-Sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methoxythiophene-2-sulfonyl chloride (CAS Number: 184039-62-1), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, provides a detailed, field-proven protocol for its synthesis, explores its characteristic reactivity in key organic transformations, and highlights its application in the development of novel therapeutics, particularly as a scaffold for protein tyrosine phosphatase 1B (PTP1B) inhibitors. The content is structured to offer both a foundational understanding for new researchers and in-depth insights for experienced scientists in drug development.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in various biological interactions, makes it a cornerstone of modern drug design. Substituted thiophenes, such as this compound, offer chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. The introduction of a methoxy group at the 3-position and a reactive sulfonyl chloride at the 2-position creates a molecule primed for diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel and effective therapeutic agents.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 184039-62-1 | N/A |

| Molecular Formula | C₅H₅ClO₃S₂ | N/A |

| Molecular Weight | 212.68 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 71-72 °C | N/A |

| Purity | Typically ≥95% | N/A |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the electrophilic chlorosulfonation of the readily available precursor, 3-methoxythiophene. The electron-donating nature of the methoxy group directs the incoming chlorosulfonyl group primarily to the adjacent C2 position.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Methoxythiophene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxythiophene (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This addition is exothermic and should be performed with care to maintain the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice. This step should be performed in a well-ventilated fume hood as hydrogen chloride gas is evolved.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the violent reaction of chlorosulfonic acid with water, which would also lead to the decomposition of the desired product.

-

Slow Addition at Low Temperature: The slow, dropwise addition of chlorosulfonic acid at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove unreacted acid and inorganic byproducts, leading to a cleaner crude product.

Reactivity and Key Transformations

This compound is a versatile intermediate that undergoes a variety of transformations, primarily centered around the reactivity of the sulfonyl chloride functional group.

Sulfonamide Formation

The reaction with primary and secondary amines is a cornerstone of its utility, providing straightforward access to a diverse range of sulfonamides. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct.

Caption: General scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add the desired amine (1.1-1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up, followed by drying of the organic layer and solvent evaporation.

-

Purify the resulting sulfonamide by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, thiophene sulfonyl chlorides can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions offer a powerful method for C-C bond formation.

Caption: Suzuki-Miyaura cross-coupling reaction.

Trustworthiness of Protocols: The provided protocols are based on well-established synthetic methodologies for analogous compounds. However, optimization of reaction conditions (solvent, base, catalyst, temperature) may be necessary for specific substrates to achieve optimal yields.

Applications in Drug Discovery: A Focus on PTP1B Inhibitors

A significant application of 3-methoxythiophene derivatives lies in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity.

A series of novel methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives have been designed and synthesized, demonstrating potent PTP1B inhibitory activity.[1] In these structures, the 3-methoxythiophene core serves as a central scaffold, with the substituents at the 2- and 4-positions being crucial for interaction with the enzyme's active site. The synthesis of these compounds often involves the use of this compound or related intermediates.

For instance, a designed compound from this series exhibited an IC₅₀ value of 0.09 μM against the MCF-7 cancer cell line, highlighting the potential of this scaffold in oncology as well.[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the preparation of a wide range of sulfonamides and bi-heterocyclic compounds. The demonstrated application of its derivatives as potent PTP1B inhibitors underscores its importance in the ongoing search for new treatments for metabolic diseases and cancer. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this powerful synthetic tool in their own research endeavors.

References

- Gulipalli, S., et al. (2017). Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3536-3541.

- Gronowitz, S. (1986). Syntheses, Physical Properties, and Reactions of Compounds Containing Thiophene—Oxygen Bonds. In The Chemistry of Heterocyclic Compounds (Vol. 44, pp. 1-133). John Wiley & Sons, Inc.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11298822, this compound. Retrieved from [Link].

Sources

Introduction: The Synthetic Utility and Inherent Risks of 3-Methoxythiophene-2-Sulfonyl Chloride

An In-Depth Technical Guide to the Safe Handling and Application of 3-Methoxythiophene-2-Sulfonyl Chloride

For inquiries and technical support, please refer to the manufacturer's safety data sheet (SDS) for this product. The following guide is a supplementary resource compiled from established chemical safety principles and data from structurally analogous compounds.

This compound is a valuable reagent in modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the electrophilic sulfur atom, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing scaffolds.[1] These motifs are integral to a wide array of biologically active molecules and functional materials.[1][2]

However, the very reactivity that makes this compound a powerful synthetic tool also renders it hazardous. As with all sulfonyl chlorides, it is a corrosive and highly water-reactive substance that demands rigorous safety protocols. This guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the causality behind its hazards and providing field-proven protocols for its safe handling, use, and disposal. The information herein is synthesized from safety data for structurally similar thiophenesulfonyl chlorides and established principles for handling reactive electrophiles.

Section 1: Identification and Physicochemical Properties

| Property | Value (Estimated) | Source / Analogy |

| Molecular Formula | C₅H₅ClO₃S₂ | N/A |

| Molecular Weight | 212.68 g/mol | N/A |

| Appearance | Colorless to yellow or green liquid/solid | Based on 3-Methylthiophene-2-sulfonyl chloride (dark green liquid)[1] |

| CAS Number | Not Assigned | N/A |

| Reactivity | Highly reactive with nucleophiles, especially water. | General reactivity of sulfonyl chlorides.[3][4][5] |

| Storage Temperature | 2-8 °C, under inert atmosphere | Based on 3-Methylthiophene-2-sulfonyl chloride (0-8 °C)[1] and general best practices.[4][6] |

Section 2: Hazard Identification and the Chemistry of Reactivity

The primary hazards of this compound are its corrosivity and its violent reactivity with water and other nucleophiles.[4][6]

Mechanism of Hydrolysis: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. When it comes into contact with water (a nucleophile), a rapid and exothermic nucleophilic acyl substitution reaction occurs. This hydrolysis reaction produces 3-methoxythiophene-2-sulfonic acid and hydrochloric acid (HCl) gas. The generation of corrosive HCl gas is a major contributor to the respiratory and ocular hazards associated with this compound.[3][5]

Caption: Hydrolysis of this compound.

Corrosivity: Direct contact with the liquid or its vapors can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][4][6] Ocular exposure is particularly dangerous and can lead to permanent eye damage.[3][7] Ingestion can cause severe damage to the digestive tract.[3][4]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| PPE Category | Specification | Rationale and Causality |

| Engineering Controls | Certified Chemical Fume Hood | Essential to contain volatile reagent and the HCl gas produced upon contact with atmospheric moisture.[6] The workspace must be kept well-ventilated.[3] |

| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors.[3] A face shield protects the rest of the face from splashes during transfers or quenching.[8] |

| Skin Protection | Chemical-Resistant Lab Coat & Apron | A lab coat provides a primary barrier. A rubber or neoprene apron should be worn over the lab coat during bulk transfers. |

| Hand Protection | Heavy-duty Nitrile or Neoprene Gloves | Thicker, chemical-resistant gloves are required. Check manufacturer's compatibility charts. Avoid thin disposable gloves as a primary barrier. Always inspect gloves for integrity before use. |

| Respiratory Protection | Not typically required if used in a fume hood. | For spill cleanup or in case of ventilation failure, a full-face respirator with an acid gas cartridge is necessary.[5] |

Section 4: Handling and Storage

Proper handling and storage are critical to preventing accidental exposure and violent reactions.

Handling:

-

Always review the Safety Data Sheet (SDS) for a similar compound (e.g., 3-Thiophenesulfonyl chloride) before use.[4]

-

Conduct all work in a chemical fume hood with the sash at the lowest practical height.[6]

-

Ensure an eyewash station and safety shower are immediately accessible.[3]

-

Keep containers tightly closed when not in use to prevent reaction with atmospheric moisture.[6][9]

-

Grounding and bonding of containers may be necessary to prevent static discharge, especially during large-scale transfers.[9][10]

-

NEVER add water to the sulfonyl chloride. When quenching, always add the sulfonyl chloride slowly to the quenching agent (e.g., ice-cold water or a basic solution).[11]

Storage:

-

Store in a dedicated corrosives cabinet.[6]

-

The storage area must be cool, dry, and well-ventilated.[3][4]

-

Store away from incompatible materials. The container should be tightly sealed, potentially under an inert atmosphere like nitrogen or argon.[4]

| Incompatible Materials | Consequence of Contact |

| Water, Alcohols, Amines | Violent exothermic reaction, release of toxic HCl gas.[4][12] |

| Strong Bases (e.g., NaOH, KOH) | Violent neutralization reaction. |

| Strong Oxidizing Agents | Risk of fire or explosion.[4] |

| Strong Acids | Can promote decomposition.[4] |

Section 5: Accidental Release and First Aid Measures

Immediate and correct response to a spill or exposure is critical.

Spill Response Protocol

Caption: Spill Response Workflow.

First Aid Procedures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[4][5][6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Do NOT use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] If the victim is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.

Section 6: Experimental Protocol - Synthesis of a Sulfonamide

This protocol details the reaction of this compound with a primary amine to form a sulfonamide, a common application.[13] It incorporates safety measures at each step.

Objective: To safely synthesize N-benzyl-3-methoxythiophene-2-sulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (for workup)

-

Saturated Sodium Bicarbonate solution (for workup)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Methodology

-

Preparation and Inerting (Fume Hood):

-

Set up a round-bottom flask with a magnetic stir bar, fitted with a septum and a nitrogen/argon inlet.

-

Ensure all glassware is oven-dried to remove any traces of water.

-

Place the flask in an ice-water bath (0 °C).

-

-

Reagent Addition (Fume Hood, Full PPE):

-

Dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and add to the flask via syringe.

-

In a separate, dry syringe, draw up a solution of this compound (1.05 equivalents) in anhydrous DCM.

-

Add the sulfonyl chloride solution to the reaction flask dropwise over 15-20 minutes. Maintain the temperature at 0 °C to control the exotherm.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

-

Quenching (Critical Safety Step):

-

Aqueous Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess amines)

-

Saturated NaHCO₃ solution (to remove sulfonic acid and neutralize HCl)[8]

-

Brine (to break emulsions)

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography or recrystallization.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Methoxythiophene - Safety Data Sheet [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-methoxythiophene-2-sulfonyl chloride

This guide provides a comprehensive overview of the expected spectroscopic data for 3-methoxythiophene-2-sulfonyl chloride, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. It offers insights into the rationale behind spectral interpretations and provides detailed experimental protocols.

Introduction

This compound is a versatile bifunctional molecule, integrating the electron-rich 3-methoxythiophene core with the highly reactive sulfonyl chloride group. This combination makes it a valuable building block for the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structure of this compound presents a unique electronic environment that influences its spectroscopic signature. The methoxy group at the 3-position and the sulfonyl chloride group at the 2-position create a distinct pattern of substitution on the thiophene ring.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the two thiophene protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride group.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-5 |

| ~6.9 | d | 1H | H-4 |

| ~4.0 | s | 3H | -OCH₃ |

-

Rationale: The proton at the 5-position (H-5) is expected to be the most downfield due to the anisotropic effect of the adjacent sulfur atom and the electron-withdrawing nature of the sulfonyl chloride group. The proton at the 4-position (H-4) will be upfield relative to H-5, influenced by the electron-donating methoxy group. The methoxy protons will appear as a sharp singlet. The coupling constant between H-4 and H-5 is expected to be in the range of 5-6 Hz, typical for protons on a thiophene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-3 |

| ~135 | C-2 |

| ~130 | C-5 |

| ~115 | C-4 |

| ~60 | -OCH₃ |

-

Rationale: The carbon attached to the methoxy group (C-3) is expected to be significantly downfield due to the deshielding effect of the oxygen atom. The carbon bearing the sulfonyl chloride group (C-2) will also be downfield. The C-5 and C-4 carbons will appear at relatively upfield positions. The methoxy carbon will have a characteristic chemical shift around 60 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is particularly useful for identifying the sulfonyl chloride functional group, which exhibits strong, characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic, -OCH₃) |

| ~1550 | Medium | C=C stretching (thiophene ring) |

| ~1380 | Strong | Asymmetric SO₂ stretching |

| ~1180 | Strong | Symmetric SO₂ stretching |

| ~1050 | Strong | C-O stretching |

-

Rationale: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found around 1380 cm⁻¹ and 1180 cm⁻¹, respectively[1]. The C-H stretching of the thiophene ring and the methoxy group, as well as the C=C stretching of the ring, will also be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak and characteristic fragmentation patterns are anticipated.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 212/214 | Molecular ion ([M]⁺) and its chlorine isotope peak ([M+2]⁺) |

| 177 | Loss of Cl |

| 149 | Loss of SO₂ |

| 114 | Loss of SO₂Cl |

-

Rationale: The mass spectrum is expected to show a molecular ion peak at m/z 212, with a characteristic M+2 peak at m/z 214 due to the presence of the ³⁷Cl isotope[1]. Key fragmentation pathways would likely involve the loss of a chlorine radical, the neutral loss of sulfur dioxide (a common fragmentation for sulfonyl derivatives), and the loss of the entire sulfonyl chloride group[2].

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the chlorosulfonation of 3-methoxythiophene.

Caption: A typical workflow for the synthesis of this compound.

Detailed Protocol:

-

To a solution of 3-methoxythiophene (1.0 eq) in a dry, inert solvent such as dichloromethane, cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by thin-layer chromatography.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or vacuum distillation.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard[3].

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample between two salt plates (NaCl or KBr) or as a thin film on a KBr pellet.

-

Scan the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum over a relevant m/z range.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for its synthesis and analysis, facilitating its application in drug discovery and materials science.

References

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Gao, P., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2479. [Link]

-

Bowie, J. H., & White, P. Y. (1969). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 2(6), 611-622. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR of 3-methoxythiophene-2-sulfonyl chloride

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-methoxythiophene-2-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, a detailed interpretation of the predicted chemical shifts and coupling constants, and a robust experimental protocol for acquiring high-quality data.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing sulfonyl chloride group on the thiophene ring creates a unique electronic environment, making ¹H NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity and for monitoring reactions in which it is a reactant or product.

This guide will provide a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. While an experimentally acquired spectrum is the gold standard, a thorough analysis based on established principles of NMR spectroscopy and data from analogous compounds can provide a highly accurate and useful reference.[1][2][3]

Predicted ¹H NMR Spectrum Analysis

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The molecule possesses two aromatic protons on the thiophene ring and three protons in the methoxy group, leading to three distinct signals.

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

Causality of Expected Chemical Shifts and Multiplicities

The chemical shifts of the thiophene ring protons (H4 and H5) are influenced by the electronic effects of the methoxy (-OCH₃) and sulfonyl chloride (-SO₂Cl) groups.

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance (mesomeric effect) and electron-withdrawing through induction. The resonance effect is generally dominant for substituents on aromatic rings, leading to increased electron density at the ortho and para positions. In this case, the methoxy group will increase the electron density of the thiophene ring.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a very strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This group significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).[4]

The ¹H NMR spectrum of the parent compound, 3-methoxythiophene, shows signals for the ring protons at approximately δ 6.2, 6.7, and 7.1 ppm.[5] The introduction of the strongly electron-withdrawing sulfonyl chloride group at the 2-position is expected to cause a significant downfield shift for the adjacent proton, H5.

-

H5 Proton: This proton is ortho to the sulfonyl chloride group and will experience the strongest deshielding effect. It is expected to appear as a doublet in the downfield region of the aromatic spectrum.

-

H4 Proton: This proton is meta to the sulfonyl chloride group and will be less affected. It is also adjacent to the methoxy group. It is expected to appear as a doublet, upfield relative to H5.

-

Methoxy Protons (-OCH₃): These protons will appear as a singlet, typically in the range of δ 3.8-4.2 ppm.

Predicted Coupling Constants

The coupling between the two thiophene ring protons, H4 and H5, is a vicinal coupling (³J). For thiophene derivatives, the coupling constant between adjacent protons (³J(H4,H5)) is typically in the range of 5-6 Hz.[6]

Summary of Predicted ¹H NMR Data

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | 7.5 - 7.8 | Doublet (d) | 1H | ~ 5-6 |

| H4 | 7.0 - 7.2 | Doublet (d) | 1H | ~ 5-6 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | - |

Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

Caption: A step-by-step workflow for acquiring the ¹H NMR spectrum.

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Sulfonyl chlorides are generally stable in CDCl₃ for the duration of the NMR experiment.[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the tube and gently invert several times to ensure the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition (300 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

Set the following acquisition parameters:

-

Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.

-

Number of Scans: 16 to 32 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.

-

Manually phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the area under each signal. The relative integrals should correspond to the number of protons giving rise to each signal (1:1:3).

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Data Interpretation and Conclusion

The resulting ¹H NMR spectrum should be consistent with the predicted data. The presence of two doublets in the aromatic region with a coupling constant of approximately 5-6 Hz, and a singlet in the upfield region integrating to three protons, would strongly support the structure of this compound. Any significant deviation from the predicted chemical shifts or the presence of unexpected signals could indicate the presence of impurities or a different isomer.

This in-depth guide provides a solid foundation for researchers working with this compound. By understanding the predicted ¹H NMR spectrum and following the detailed experimental protocol, scientists can confidently identify and characterize this important synthetic intermediate.

References

-

ResearchGate. 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available from: [Link]

-

ResearchGate. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available from: [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

-

Oxford Academic. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

DTIC. Proton Resonance Spectra of Thiopyrones. Available from: [Link]

-

ResearchGate. (a) 1 H NMR spectrum of poly(3-hexyl thiophene). (b) Solid state 13 C.... Available from: [Link]

-

ResearchGate. The 1 H NMR spectrum of Compound 3. Available from: [Link]

-

National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]

-

Royal Society of Chemistry. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Available from: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]

-

Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available from: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-methoxythiophene-2-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-methoxythiophene-2-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Addressing researchers, scientists, and drug development professionals, this document delineates the critical aspects of sample preparation, ionization techniques, and fragmentation analysis. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the expertise to perform robust and reliable mass spectrometric characterization of this and similar reactive sulfonyl chloride compounds. The protocols described herein are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Characterizing this compound

This compound (C₅H₅ClO₃S₂) is a reactive compound whose utility in organic synthesis is significant. Its sulfonyl chloride functional group allows for the facile introduction of the 3-methoxythiophene-2-sulfonyl moiety into a wide array of molecules, leading to the development of novel therapeutic agents and agrochemicals. Accurate characterization of this intermediate is paramount to ensure the identity, purity, and stability of starting materials in a synthetic workflow. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information from minimal sample quantities. This guide will provide a detailed exploration of the mass spectrometric behavior of this compound, enabling its unambiguous identification and characterization.

Foundational Chemical Properties

A thorough understanding of the analyte's properties is crucial for developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₃S₂ | PubChem |

| Monoisotopic Mass | 211.93686 Da | PubChem |

| Structure | COC1=C(SC=C1)S(=O)(=O)Cl | PubChem |

| Reactivity | Moisture-sensitive | [1] |

Table 1: Key chemical properties of this compound.

Strategic Sample Preparation: Mitigating Reactivity

The inherent reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, necessitates careful sample preparation to prevent degradation and ensure accurate analysis.[1]

Core Principle: The primary objective is to dissolve the analyte in a suitable solvent that ensures stability while being compatible with the chosen ionization technique.

Protocol:

-

Environment: All sample manipulations should be performed in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).

-

Solvent Selection: Aprotic solvents are essential to prevent hydrolysis of the sulfonyl chloride group.[1]

-

Recommended Solvents: Acetonitrile, Dichloromethane (for direct infusion or when compatible with the LC method).

-

Solvents to Avoid: Protic solvents such as water, methanol, and ethanol.

-

-

Concentration: For direct infusion analysis, a stock solution of approximately 1 mg/mL should be prepared in the chosen aprotic solvent. This is then diluted to a final concentration of 1-10 µg/mL in a solvent system compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water with a low percentage of water for ESI).[2]

-

Additives: For Electrospray Ionization (ESI), the addition of a small amount of a volatile organic acid, such as 0.1% formic acid, can aid in protonation for positive ion mode analysis. However, given the potential for reactivity, initial analysis without additives is recommended.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical for obtaining a strong molecular ion signal with minimal in-source fragmentation. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that is well-suited for polar molecules and is less likely to cause thermal degradation.[3][4]

Rationale: Given the potential for thermal lability of the sulfonyl chloride group, ESI is the preferred initial approach. It is expected to generate protonated molecules, [M+H]⁺, or adducts with solvent ions, such as [M+Na]⁺ or [M+NH₄]⁺.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is suitable for a wider range of polar and non-polar compounds and involves vaporization of the sample prior to ionization.[5][6]

Rationale: While there is a higher risk of thermal degradation compared to ESI, APCI can be a valuable alternative if ESI fails to produce a robust signal. It often results in strong molecular ions with minimal fragmentation.[5]

Deciphering the Fragmentation Pattern: A Mechanistic Approach

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation of a selected precursor ion. The fragmentation of this compound is predicted to proceed through several key pathways based on the known behavior of sulfonyl chlorides and thiophene derivatives.[7]

Predicted Fragmentation Pathways:

A primary fragmentation pathway for arylsulfonyl chlorides involves the loss of the chlorine radical followed by the elimination of sulfur dioxide.[7] The methoxy group and the thiophene ring itself can also undergo characteristic fragmentations.

Diagram of Predicted Fragmentation Pathway:

Caption: Predicted fragmentation pathway of protonated this compound.

Summary of Predicted Fragments:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 212.94 ([M+H]⁺) | 177.98 | Cl | 3-methoxythiophene-2-sulfonic acid cation |

| 212.94 ([M+H]⁺) | 113.97 | SO₂Cl | 3-methoxythiophene cation |

| 177.98 | 113.97 | SO₂ | 3-methoxythiophene cation |

| 113.97 | 98.95 | CH₃ | Thiophene-3-one cation |

Table 2: Predicted m/z values for the major fragments of this compound.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a robust and reproducible method for the analysis of this compound.

ESI-MS/MS Analysis Protocol

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Workflow Diagram:

Caption: Workflow for ESI-MS/MS analysis.

Detailed Steps:

-

Sample Preparation: Prepare the sample as described in Section 3.

-

Infusion: Infuse the final sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)

-

Source Temperature: 100 - 120 °C

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

-

Desolvation Temperature: 250 - 350 °C

-

-

Full Scan MS: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺ at m/z 212.94) and other adducts. Note the characteristic 3:1 isotopic pattern for the chlorine atom.

-

MS/MS Analysis:

-

Select the [M+H]⁺ ion as the precursor ion.

-

Apply collision energy (e.g., 10-30 eV) to induce fragmentation.

-

Acquire the product ion spectrum.

-

APCI-MS Analysis Protocol

Rationale: To be used if ESI provides a weak signal or if thermal stability is not a significant issue.

Detailed Steps:

-

Sample Preparation: Prepare the sample as described in Section 3, using a mobile phase such as 90:10 acetonitrile:water.

-

MS Parameters (Positive Ion Mode):

-

Corona Discharge Current: 3-5 µA

-

Vaporizer Temperature: 350 - 450 °C

-

Source Temperature: 120 - 150 °C

-

Gas Flow (Nebulizer and Auxiliary): Optimize for stable spray.

-

-

Analysis: Acquire full scan MS and MS/MS spectra as described for the ESI protocol.

Data Interpretation and Validation: Ensuring Trustworthiness

Key Observational Points:

-

Molecular Ion Cluster: The presence of the molecular ion cluster with the characteristic 3:1 isotopic ratio of ³⁵Cl and ³⁷Cl is the primary confirmation of the compound's identity.

-

Accurate Mass: High-resolution mass spectrometry should provide a mass measurement within 5 ppm of the theoretical mass of the protonated molecule (212.94414 Da).

-

Fragmentation Consistency: The observed fragmentation pattern in the MS/MS spectrum should align with the predicted pathways, providing further structural confirmation.

Method Validation:

For routine analysis, a full method validation should be performed according to established guidelines.[8][9] This includes assessing:

-

Specificity: The ability to detect the analyte in the presence of other components.

-

Linearity: The response of the detector over a range of concentrations.

-

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurement, respectively.

-

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the compound's chemical nature, making informed decisions on sample preparation and ionization techniques, and systematically interpreting the resulting fragmentation patterns, researchers can confidently characterize this important synthetic intermediate. The detailed protocols and mechanistic insights presented herein serve as a valuable resource for ensuring the scientific integrity and quality of data in drug discovery and development.

References

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Available at: [Link]

-

Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Available at: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Request PDF on ResearchGate. Available at: [Link]

-

Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

-

Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. Available at: [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC - NIH. Available at: [Link]

-

Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. PubMed. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. youtube.com [youtube.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Methoxythiophene-2-sulfonyl Chloride

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the ultimate quality of the final active pharmaceutical ingredient (API). 3-Methoxythiophene-2-sulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds.[1][2] Its potent electrophilic nature, while synthetically useful, also renders it susceptible to degradation if not handled and stored with the requisite care. This guide provides a comprehensive overview of the stability, recommended storage conditions, and safe handling procedures for this compound, grounded in established chemical principles and field-proven best practices.

Understanding the Inherent Instability of this compound

The functionality of this compound is dictated by the highly reactive sulfonyl chloride group appended to the electron-rich 3-methoxythiophene ring. This reactivity is a double-edged sword, enabling desired chemical transformations while also being the root of its instability.

The primary driver of degradation is the susceptibility of the sulfonyl chloride moiety to nucleophilic attack. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for even weak nucleophiles, with water being the most common culprit in a laboratory setting.

Key Chemical Properties and Incompatibilities

| Property | Value/Information | Source(s) |

| Molecular Formula | C₅H₅ClO₃S₂ | Inferred |

| Appearance | Typically an off-white solid | [3] |

| Reactivity | Reacts violently with water.[4] Corrosive.[3][4] | [3][4] |

| Incompatible Materials | Water, moist air, bases, strong oxidizing agents, strong acids, amines, alcohols, strong reducing agents, acid chlorides. | [4][5] |

The Critical Role of Water: Hydrolysis as the Primary Degradation Pathway

The most significant and immediate threat to the stability of this compound is hydrolysis. The reaction with water is vigorous and leads to the formation of the corresponding sulfonic acid and hydrochloric acid.[4][6] This not only consumes the desired reagent but also introduces acidic impurities into the storage container, which can potentially catalyze further degradation.

The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonic acid.

Caption: Hydrolysis of this compound.

Best Practices for Storage and Handling

To mitigate the risk of degradation and ensure the long-term viability of this compound, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is maintained through the rigorous exclusion of incompatible materials.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from atmospheric moisture and to maintain a low-temperature environment to minimize any potential thermal degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3][7] Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4][6][7] | Prevents contact with atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, compatible container (e.g., glass with a secure cap). | Prevents ingress of moisture and air.[4][6][7] |

| Location | Store in a dedicated corrosives area, away from incompatible materials.[3][4][7] Ensure the area is well-ventilated.[4][6] | Prevents accidental contact with substances that could cause a violent reaction. Good ventilation is crucial for safety.[4][6] |

Safe Handling Protocols

Due to its corrosive and water-reactive nature, handling this compound requires adherence to strict safety procedures.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7]

-

Respiratory Protection: Use in a chemical fume hood to avoid inhalation of any dust or vapors.[3][7]

Workflow for Handling:

Caption: Safe handling workflow for this compound.

Potential Degradation Pathways Beyond Hydrolysis

While hydrolysis is the most common degradation pathway, other reactions can also compromise the purity of this compound, particularly under improper storage or handling conditions.

-

Reaction with Amines and Alcohols: These nucleophiles will readily react with the sulfonyl chloride to form the corresponding sulfonamides and sulfonate esters, respectively. This is a significant concern if the compound is stored in an area where it could be exposed to vapors from these substances.

-

Thermal Decomposition: Although sulfonyl chlorides are generally more thermally robust than their fluoride counterparts, prolonged exposure to elevated temperatures can lead to decomposition.[8] The decomposition products can be complex and may include sulfur dioxide and chlorinated thiophene derivatives.

-

Reaction with Bases: Strong bases can promote hydrolysis and other decomposition pathways. It is crucial to avoid any cross-contamination with basic materials.

Experimental Protocol for Assessing Stability

To quantitatively assess the stability of a batch of this compound, a well-designed experimental protocol is essential. This protocol should be self-validating by including appropriate controls and utilizing a stability-indicating analytical method.

Objective

To determine the rate of degradation of this compound under accelerated stability conditions (e.g., elevated temperature and humidity) and to identify the primary degradation products.

Materials and Methods

-

Sample: this compound

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable. The mobile phase would likely consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.

-

Forced Degradation Conditions:

-

Acidic: 0.1 M HCl at 40 °C

-

Basic: 0.1 M NaOH at room temperature (expect rapid degradation)

-

Oxidative: 3% H₂O₂ at 40 °C

-

Thermal: 60 °C

-

Photolytic: Exposure to UV light

-

Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Methoxythiophene-2-Sulfonyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-methoxythiophene-2-sulfonyl chloride, a key building block in modern medicinal chemistry. We will explore its synthesis, reactivity, and strategic applications in the design and development of novel therapeutic agents. Particular emphasis is placed on its role in the synthesis of thiophene-based sulfonamides, a class of compounds with a wide range of biological activities, including potent enzyme inhibition. This guide will serve as a comprehensive resource, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery and development.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to enhanced biological activity and improved metabolic stability.[3] The incorporation of a sulfonamide group, another critical pharmacophore, onto the thiophene core generates molecules with significant therapeutic potential.[1] Sulfonamides are well-established as key functional groups in a diverse array of approved drugs, exhibiting antibacterial, anticancer, and diuretic activities, among others.[4] this compound emerges as a particularly valuable reagent, combining the benefits of the thiophene scaffold with the reactive utility of a sulfonyl chloride, further modulated by the electronic influence of the methoxy group.

Synthesis and Chemical Properties

The journey to utilizing this compound begins with the synthesis of its precursor, 3-methoxythiophene.

Synthesis of 3-Methoxythiophene

A common and efficient method for the synthesis of 3-methoxythiophene involves the copper-catalyzed methoxylation of 3-bromothiophene. This reaction provides a high yield of the desired product.

Experimental Protocol: Synthesis of 3-Methoxythiophene [5]

-

Materials:

-

3-Bromothiophene

-

Copper(I) bromide (CuBr)

-

Polyethylene glycol dimethyl ether 250 (PEG DME 250)

-

Sodium methanolate solution in methanol (30%)

-

Water

-

Methyl tert-butyl ether (MTBE)

-

Decalite

-

-

Procedure:

-

In a suitable reaction vessel, combine 3-bromothiophene (1.13 mol), copper(I) bromide (2 mol %), and PEG DME 250 (5 mol %).

-

Add the sodium methanolate solution (407 g) to the mixture.

-

Heat the reaction mixture to 90 °C and monitor the conversion by gas chromatography (GC). The reaction is typically complete within 10 hours (>98% conversion).

-

Upon completion, cool the reaction mixture and add 300 g of water.

-

Filter the mixture through decalite.

-

Extract the aqueous phase twice with MTBE (120 g each).

-

Combine the organic phases and perform vacuum fractionation to isolate the pure 3-methoxythiophene.

-

-

Expected Yield: ~91%

Synthesis of this compound

The conversion of 3-methoxythiophene to its corresponding sulfonyl chloride is typically achieved through chlorosulfonation. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the thiophene ring. The electron-donating nature of the methoxy group at the 3-position directs the substitution primarily to the adjacent 2-position.

Experimental Protocol: Chlorosulfonation of 3-Methoxythiophene (General Procedure) [6]

-

Materials:

-

3-Methoxythiophene

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice/water bath

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve 3-methoxythiophene (1 equivalent) in a suitable inert solvent like dichloromethane.

-

Cool the solution to 0-5 °C using an ice/water bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine completion).

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification may be achieved by crystallization or chromatography if necessary.

-

Reactivity and Application in Sulfonamide Synthesis

The sulfonyl chloride functional group is a highly reactive electrophile, making this compound an excellent precursor for the synthesis of a wide variety of sulfonamide derivatives.[6] The primary reaction of medicinal chemistry interest is its condensation with primary or secondary amines to form the corresponding sulfonamides.[7]

General Reaction with Amines

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: General Synthesis of 3-Methoxythiophene-2-sulfonamides

-

Materials:

-

This compound

-

Desired primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the amine (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

-

Case Study: Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors

A significant application of thiophene sulfonamides in medicinal chemistry is their potent inhibition of carbonic anhydrases (CAs).[8] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making them attractive drug targets.[10]

The sulfonamide moiety is a key pharmacophore for CA inhibition, as the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site. The thiophene ring serves as a scaffold to which various substituents can be attached to modulate the inhibitor's potency, selectivity, and physicochemical properties.[11]

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the general class of thiophene-2-sulfonamides has been shown to exhibit nanomolar-level potency against human carbonic anhydrase II. The methoxy group at the 3-position can influence the electronic properties of the thiophene ring and potentially engage in additional interactions within the enzyme's active site, offering a handle for further optimization of inhibitor design.

Structure-Activity Relationships (SAR)

For thiophene-based carbonic anhydrase inhibitors, the following general SAR principles apply:

-

The unsubstituted sulfonamide group is essential for potent inhibition.

-

The nature and position of substituents on the thiophene ring significantly impact potency and isoform selectivity.

-

Hydrophobic and hydrogen-bonding groups can be introduced to interact with specific residues in the active site, enhancing affinity.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| 3-Methoxythiophene | C₅H₆OS | 114.17 | Precursor for sulfonyl chloride synthesis |

| This compound | C₅H₅ClO₃S₂ | 211.68 | Intermediate for sulfonamide synthesis |

| 3-Methoxythiophene-2-sulfonamide | C₅H₇NO₃S₂ | 193.24 | Potential enzyme inhibitor |

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its straightforward synthesis and predictable reactivity with amines provide a reliable route to a diverse range of thiophene sulfonamides. The established importance of the thiophene scaffold and the sulfonamide functional group in drug discovery, particularly in the context of enzyme inhibition, underscores the potential of this reagent in the development of novel therapeutics. Further exploration of the biological activities of sulfonamides derived from this compound is warranted and holds promise for the discovery of new and effective drug candidates.

References

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved January 28, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C5H5ClO3S2). Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). WO2001094320A2 - Process to prepare sulfonamides.

-

PubMed. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Retrieved January 28, 2026, from [Link]

-

PMC - NCBI. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). EP0617038B1 - Preparation of carbonic anhydrase inhibitors.

-

ACS Publications. (1992). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Retrieved January 28, 2026, from [Link]

-

PubMed. (2021). Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Retrieved January 28, 2026, from [Link]

-

NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 28, 2026, from [Link]

-

Royal Society Publishing. (2021). Synthesis of bio-based 2-thiothiophenes. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CA2080223C - Thiophene sulfonamides useful as carbonic anhydrase inhibitors.

-

IRIS. (2023). Carbonic anhydrase inhibitory effects, antiprolife. Retrieved January 28, 2026, from [Link]

-

PMC - NCBI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved January 28, 2026, from [Link]

-

PubMed. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Retrieved January 28, 2026, from [Link]

-

NIH. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Retrieved January 28, 2026, from [Link]

-

MDPI. (2024). Biological Activities of Thiophenes. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Thiophene-3-sulfonamide. Retrieved January 28, 2026, from [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved January 28, 2026, from [Link]

-

PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. WO2001094320A2 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cbijournal.com [cbijournal.com]

Methodological & Application

Reaction of 3-methoxythiophene-2-sulfonyl chloride with primary amines

An In-Depth Technical Guide to the Synthesis of 3-Methoxythiophene-2-sulfonamides from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiophene Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics ranging from antibacterial agents to diuretics and anticancer drugs. When incorporated into a thiophene ring system, a privileged scaffold in drug discovery, the resulting thiophene sulfonamides exhibit a diverse range of biological activities. The thiophene moiety, a bioisostere of the phenyl ring, can improve physicochemical properties, metabolic stability, and binding affinity. Specifically, derivatives of 3-methoxythiophene-2-sulfonamide are of significant interest due to their potential as modulators of various biological targets.

This guide provides a comprehensive overview of the reaction between 3-methoxythiophene-2-sulfonyl chloride and primary amines, a robust and fundamental method for synthesizing this important class of compounds. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and offer insights into potential challenges and characterization techniques, empowering researchers to confidently and efficiently synthesize these valuable molecules.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a well-established pathway driven by the electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the primary amine.

Causality of the Mechanism:

-

Activation of the Electrophile: The highly electronegative oxygen and chlorine atoms attached to the sulfur in this compound create a significant partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is the rate-determining step of the reaction.

-

Formation of a Tetrahedral Intermediate: The attack results in the formation of an unstable, transient tetrahedral intermediate.

-

Leaving Group Departure and Proton Transfer: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. Simultaneously or subsequently, a base present in the reaction mixture removes a proton from the nitrogen atom to neutralize the resulting ammonium species and the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

The overall reaction can be summarized as follows:

Caption: Generalized reaction mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Alkyl-3-methoxythiophene-2-sulfonamide

This protocol provides a reliable, step-by-step method for the synthesis of N-substituted 3-methoxythiophene-2-sulfonamides. The trustworthiness of this protocol lies in its inclusion of checks and controls, such as the emphasis on anhydrous conditions and reaction monitoring.

Materials and Reagents

| Reagent | Role | Typical Molar Eq. | Purity/Notes |

| This compound | Electrophile | 1.0 | Highly sensitive to moisture. Should be handled under an inert atmosphere (N₂ or Ar). |

| Primary Amine (R-NH₂) | Nucleophile | 1.0 - 1.2 | Purity should be >98%. Using a slight excess can help drive the reaction to completion. |

| Triethylamine (Et₃N) or Pyridine | Base/HCl Scavenger | 1.5 - 2.0 | Must be anhydrous. Pyridine can sometimes act as a nucleophilic catalyst. Et₃N is generally preferred. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous, reaction grade. Other aprotic solvents like THF or acetonitrile can also be used. |

| Hydrochloric Acid (1 M aq.) | Workup Reagent | - | For washing the organic phase to remove excess amine and base. |